molecular formula C12H20N2 B2790291 (2-AMINOBUTYL)(BENZYL)METHYLAMINE CAS No. 900717-18-2

(2-AMINOBUTYL)(BENZYL)METHYLAMINE

Cat. No.: B2790291
CAS No.: 900717-18-2
M. Wt: 192.306
InChI Key: ULRQBWNNCPAUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-AMINOBUTYL)(BENZYL)METHYLAMINE is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.306 g/mol. This compound is characterized by the presence of a benzyl group and a methyl group attached to a butane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (2-AMINOBUTYL)(BENZYL)METHYLAMINE typically involves the reaction of benzylamine with methylamine in the presence of a butane-1,2-diamine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process. Industrial production methods may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(2-AMINOBUTYL)(BENZYL)METHYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts such as Pd/C to produce reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amine products. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

(2-AMINOBUTYL)(BENZYL)METHYLAMINE is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which (2-AMINOBUTYL)(BENZYL)METHYLAMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl and methyl groups enhance its binding affinity to these targets, facilitating various biochemical pathways. The compound can act as an inhibitor or activator, depending on the specific context of its application .

Comparison with Similar Compounds

(2-AMINOBUTYL)(BENZYL)METHYLAMINE can be compared with similar compounds such as:

    N-benzyl-N-methylamine: Lacks the butane-1,2-diamine backbone, resulting in different chemical properties and applications.

    N-methylbutane-1,2-diamine: Does not have the benzyl group, affecting its binding affinity and reactivity.

    N-benzylbutane-1,2-diamine: Missing the methyl group, which influences its overall chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-N-benzyl-1-N-methylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-12(13)10-14(2)9-11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRQBWNNCPAUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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